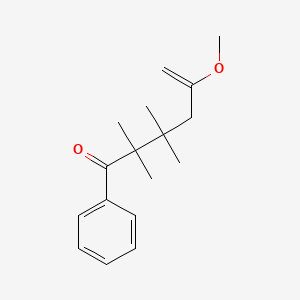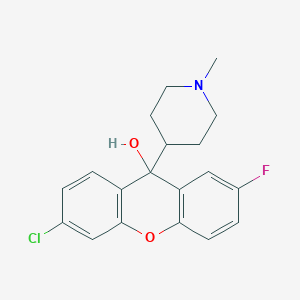
6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL is a chemical compound known for its unique structure and properties It is a derivative of xanthene, a class of compounds known for their fluorescent properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Halogenation: Introduction of chlorine and fluorine atoms into the xanthene core.
Piperidine Substitution: Attachment of the 1-methylpiperidin-4-yl group to the xanthene core through nucleophilic substitution reactions.
Hydroxylation: Introduction of the hydroxyl group at the 9th position of the xanthene ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
Applications De Recherche Scientifique
6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in analytical chemistry.
Biology: Employed in biological imaging and as a marker for cellular processes.
Medicine: Investigated for its potential therapeutic properties, including as an anti-cancer agent.
Industry: Utilized in the development of fluorescent dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain proteins or cellular structures, making it useful for imaging and diagnostic purposes. The pathways involved may include:
Fluorescence Resonance Energy Transfer (FRET): Used to study protein-protein interactions.
Reactive Oxygen Species (ROS) Generation: Potentially leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-fluoro-9-isopropyl-9H-purine: Another halogenated compound with distinct properties.
6-Chloro-2-fluoro-9-(1-methylpiperidin-4-yl)-9H-thioxanthen-9-ol: A thioxanthene derivative with similar structural features.
Uniqueness
6-Chloro-2-fluoro-9-(1-methylpiperidin-4-YL)-9H-xanthen-9-OL stands out due to its specific combination of halogen atoms and the piperidine group, which confer unique fluorescent properties and potential therapeutic applications.
Propriétés
Numéro CAS |
60086-45-5 |
|---|---|
Formule moléculaire |
C19H19ClFNO2 |
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
6-chloro-2-fluoro-9-(1-methylpiperidin-4-yl)xanthen-9-ol |
InChI |
InChI=1S/C19H19ClFNO2/c1-22-8-6-12(7-9-22)19(23)15-4-2-13(20)10-18(15)24-17-5-3-14(21)11-16(17)19/h2-5,10-12,23H,6-9H2,1H3 |
Clé InChI |
SPGZYTURDBYBLU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C2(C3=C(C=C(C=C3)Cl)OC4=C2C=C(C=C4)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



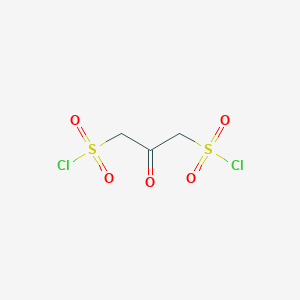
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)
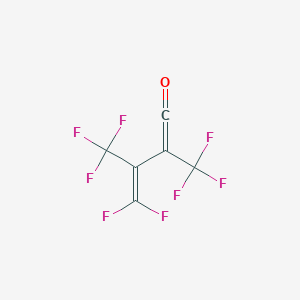
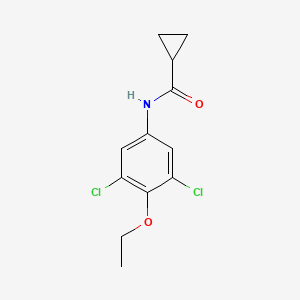
![1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14605273.png)
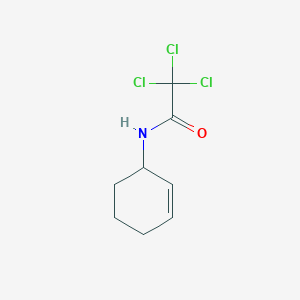
![{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene](/img/structure/B14605276.png)
![4-{5-[4-(Dimethylamino)phenyl]-3H-1,2,4-dithiazol-3-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium perchlorate](/img/structure/B14605277.png)
![Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate](/img/structure/B14605282.png)
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneoxy)]hexabenzene](/img/structure/B14605292.png)
![N-[(2-Amino-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14605296.png)
